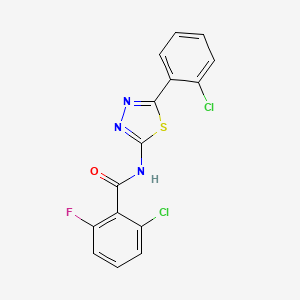

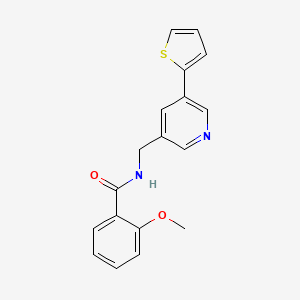

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains several functional groups including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a nitrobenzamide group. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the nitro group on the benzamide could potentially introduce some interesting electronic effects .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the benzamide portion of the molecule more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar phenyl groups could affect its solubility, melting point, and other properties .科学的研究の応用

Environmental Applications

Occurrence, Fate, and Behavior in Aquatic Environments : Parabens, structurally similar due to their phenolic groups, have been extensively studied for their environmental presence, degradation, and the impact of their by-products. This research is critical in understanding the persistence and bioaccumulation of synthetic organic compounds in aquatic systems (Haman et al., 2015).

Pharmacological and Medicinal Chemistry Applications

Inhibitory Effects on Ion Transport : Studies on various inhibitors, including sulfonamide compounds, have revealed their significance in treating bacterial infections and their potential as diuretics, carbonic anhydrase inhibitors, and antiepileptic agents. This suggests a broad therapeutic application of sulfonamide-based structures, which could relate to the functionality of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide in pharmacological contexts (Gulcin & Taslimi, 2018).

Advanced Oxidation Processes for Organic Pollutants : The degradation of acetaminophen and similar organic pollutants through advanced oxidation processes (AOPs) is crucial for environmental remediation. The study of by-products and their biotoxicity offers insights into the environmental impact and safety of chemical degradation processes, potentially relevant to the environmental fate of similar compounds (Qutob et al., 2022).

Enzymatic Remediation of Pollutants

Redox Mediators in Enzymatic Degradation : The use of redox mediators to enhance the enzymatic degradation of recalcitrant organic compounds highlights the potential of biochemical approaches in pollution control. This area of research could provide a framework for developing novel strategies involving similar compounds for environmental cleanup efforts (Husain & Husain, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-27(24,25)11-8-6-10(7-9-11)15-18-19-16(26-15)17-14(21)12-4-2-3-5-13(12)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQWNHZNQICHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(2,4-dichlorobenzoyl)oxymethyl]-4-oxo-2H-thiochromen-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2658970.png)

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2658973.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2658977.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)

![4-chloro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2658983.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2658986.png)

![Methyl 6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2658989.png)